An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-butyl-2H-indazole
An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-butyl-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Bromo-2-butyl-2H-indazole. Due to the limited availability of experimental data for this specific compound in public literature, this guide combines calculated data, information from closely related analogs, and established synthetic methodologies to offer a robust profile for research and development purposes.
Core Chemical Properties
5-Bromo-2-butyl-2H-indazole is a substituted indazole, a class of heterocyclic aromatic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active molecules.[1]
Calculated Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | 253.14 g/mol |
| Canonical SMILES | CCCCN1N=C2C=C(Br)C=CC2=C1 |
| InChI Key | (Predicted) |
Physicochemical Properties of Analogous Compounds
The following table summarizes the known physical properties of closely related 5-bromo-2-alkyl-2H-indazoles to provide an estimate for the target compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State / Appearance | Reference |
| 5-Bromo-2-ethyl-2H-indazole | C₉H₉BrN₂ | 225.10 | - | [2] |
| 5-Bromo-2-propyl-2H-indazole | C₁₀H₁₁BrN₂ | 239.11 | - | [3] |
| 5-Bromo-2-(cyclopropylmethyl)-2H-indazole | C₁₁H₁₁BrN₂ | 251.12 | Yellow oil | [4][5] |
Based on these analogs, 5-Bromo-2-butyl-2H-indazole is expected to be a liquid or a low-melting solid at room temperature. Like many bromo-aromatic compounds, it is predicted to be insoluble in water.[6]
Synthesis and Characterization Workflow
The synthesis of 2-substituted-2H-indazoles can be achieved through various methods. A prevalent and efficient method is the copper-catalyzed one-pot, three-component reaction.[7][8][9] This approach offers high functional group tolerance and typically results in good yields.
Experimental Protocols
Proposed Synthesis of 5-Bromo-2-butyl-2H-indazole
This protocol is adapted from the general method for the copper-catalyzed synthesis of 2H-indazoles.[8][9]
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-bromobenzaldehyde (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 mmol, 10 mol%).
-
Addition of Reagents: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen). Add anhydrous dimethyl sulfoxide (DMSO, 5 mL), followed by n-butylamine (1.2 mmol) and sodium azide (NaN₃, 2.0 mmol).
-
Reaction: Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield 5-Bromo-2-butyl-2H-indazole.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts are predicted based on the analysis of similar indazole structures.[10][11][12]
¹H NMR:
-
Aromatic Protons (3H): Expected in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show characteristic splitting patterns (doublets, doublet of doublets).
-
Indazole C3-H (1H): A singlet is expected around δ 8.0 ppm.
-
N-Butyl Group (9H):
-
-N-CH₂- (2H): A triplet around δ 4.2-4.5 ppm.
-
-CH₂- (2H): A multiplet around δ 1.8-2.0 ppm.
-
-CH₂- (2H): A multiplet around δ 1.3-1.5 ppm.
-
-CH₃ (3H): A triplet around δ 0.9-1.0 ppm.
-
¹³C NMR:
-
Aromatic & Indazole Carbons (7C): Expected in the range of δ 110-150 ppm. The carbon bearing the bromine (C5) will be in the lower end of this range.
-
N-Butyl Group (4C):
-
-N-CH₂-: δ ~50-55 ppm.
-
-CH₂-: δ ~30-35 ppm.
-
-CH₂-: δ ~19-22 ppm.
-
-CH₃: δ ~13-15 ppm.
-
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the following features are anticipated:
-
Molecular Ion Peak ([M]⁺): A characteristic pair of peaks of approximately equal intensity at m/z 252 and 254, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[13]
-
Fragmentation: The primary fragmentation is likely to be the loss of the butyl group or parts of it. Alpha-cleavage next to the nitrogen atom is a common fragmentation pathway for N-alkylated compounds.
Biological Significance and Applications in Drug Development
The indazole core is a key pharmacophore in a variety of therapeutic agents, including those with anti-inflammatory, anti-cancer, and anti-HIV activities.[1] The introduction of a bromine atom at the 5-position can enhance binding affinity to biological targets through halogen bonding and can also serve as a handle for further chemical modifications via cross-coupling reactions.
The N-alkylation of the indazole ring, as in 5-Bromo-2-butyl-2H-indazole, is a common strategy in drug design to modulate the compound's pharmacokinetic properties, such as solubility, metabolic stability, and cell permeability.[14]
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors, such as Pazopanib and Axitinib, feature an N-alkylated indazole scaffold.[1]
-
Inflammatory Diseases: Indazole derivatives have shown significant anti-inflammatory activity, partly through the inhibition of enzymes like cyclooxygenase (COX).[15]
-
Neurodegenerative Disorders: The indazole scaffold is being explored for its potential in treating neurodegenerative diseases.
Given the established biological activities of this class of compounds, 5-Bromo-2-butyl-2H-indazole represents a valuable building block for the synthesis of novel drug candidates. Further derivatization and biological screening could lead to the discovery of potent and selective therapeutic agents.
References
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. usbio.net [usbio.net]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. 5 Bromo Indazole Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Consecutive condensation, C-N and N-N bond formations: a copper- catalyzed one-pot three-component synthesis of 2H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-Alkenyl-2H-indazoles from 2-(2-Carbonylmethyl)-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
